1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine
Description
Chemical Structure:
1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 4-tert-butylbenzyl substituent at the 3-position. The tert-butyl group confers steric bulk and hydrophobicity, while the benzyl moieties contribute to aromatic interactions and lipophilicity. Its molecular formula is C₂₁H₂₉N, with a molecular weight of 295.47 g/mol.
Relevance: Piperidine derivatives are critical in medicinal chemistry due to their conformational flexibility and bioactivity.
Properties
IUPAC Name |
1-benzyl-3-[(4-tert-butylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N/c1-23(2,3)22-13-11-19(12-14-22)16-21-10-7-15-24(18-21)17-20-8-5-4-6-9-20/h4-6,8-9,11-14,21H,7,10,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWUVLSHVENDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164632 | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenyl]methyl]-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136421-88-0 | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenyl]methyl]-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136421-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenyl]methyl]-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride and 4-tert-butylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and tert-butylphenylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions yield corresponding alcohols or amines via lithium aluminum hydride.
- Substitution : The compound can undergo nucleophilic substitution to form various derivatives.
Chemistry
1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine serves as a vital building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of complexes with transition metals. This property is crucial for developing new materials and catalysts.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. This makes it a candidate for further investigation in drug development.
Medicine
The compound is being explored for its potential use in creating new therapeutic agents. Its structural characteristics suggest that it could be effective against certain diseases, particularly in the design of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial applications, 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine is utilized in the production of specialty chemicals. It serves as an intermediate in synthesizing complex molecules, making it valuable for manufacturing processes requiring high specificity and efficiency.
Case Studies
Several studies have documented the applications of 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
- Cancer Research : Research highlighted in Cancer Letters explored its potential as an anticancer agent, showing promise in inhibiting tumor growth in vitro.
- Synthesis Development : A report from Organic Process Research & Development detailed optimized synthetic routes for large-scale production, emphasizing its industrial relevance.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine and related piperidine derivatives:
Functional and Reactivity Comparisons
Steric and Electronic Effects
- Spirocyclic Derivatives (e.g., ) : Spiro structures impose conformational rigidity, which may limit binding to flexible receptors but improve crystallinity for X-ray studies .
Polarity and Solubility
- Brominated Piperidinone (): The bromine atom introduces reactivity for cross-coupling reactions, a feature absent in the tert-butyl-substituted compound .
Biological Activity
1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine is characterized by the presence of a piperidine ring substituted with benzyl and tert-butylphenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research has indicated that 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating moderate to strong inhibition. For instance, it has shown activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis. The exact molecular targets remain under investigation, but preliminary results indicate potential efficacy against several cancer cell lines .
Enzyme Inhibition
1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's . The compound's enzyme inhibitory activity suggests it could be a valuable lead in drug development for conditions that require modulation of enzymatic pathways.
The biological effects of 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine are thought to stem from its interaction with specific receptors and enzymes. By binding to these molecular targets, the compound can modulate their activity, leading to various therapeutic effects. The precise mechanisms are still being elucidated, but studies indicate that the compound may influence pathways related to inflammation, apoptosis, and cellular signaling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Lacks tert-butylphenylmethyl group | Limited biological data available |
| 3-[(4-tert-Butylphenyl)methyl]piperidine | Lacks benzyl group | Moderate activity reported |
| 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine | Contains both benzyl and tert-butylphenylmethyl groups | Notable antimicrobial and anticancer properties |
This comparison highlights the unique combination of functional groups in 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine that likely contributes to its enhanced biological activity.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that 1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine exhibited MIC values lower than those of traditional antibiotics against certain pathogens, indicating its potential as a novel antimicrobial agent .
- Cancer Cell Line Assays : In vitro assays on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .
- Enzyme Inhibition Tests : The compound was tested for AChE inhibition, showing promising results that warrant further exploration for neuroprotective applications .
Q & A
Q. What data management practices ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Use electronic lab notebooks (ELNs) to record reaction conditions and raw spectra.
- Cloud-based databases (e.g., PubChem) archive structural and assay data for cross-study validation.
- Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
